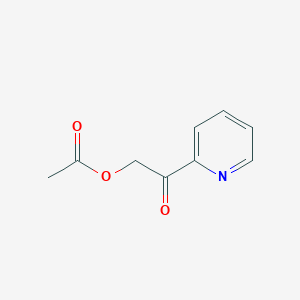

![molecular formula C15H17NO4 B6297600 (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-15-7](/img/structure/B6297600.png)

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

描述

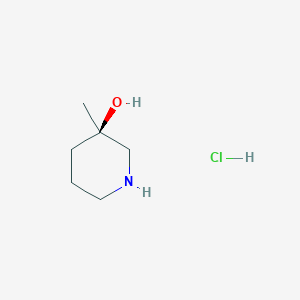

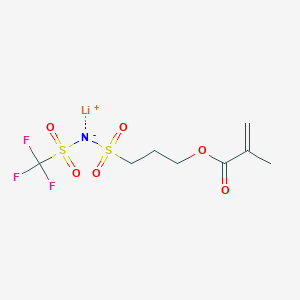

“(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is a complex organic compound. It’s a derivative of carboxylic acid and has a spirocyclic structure . This compound is related to a class of compounds known as proline analogues, which are often used as building blocks of active pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate . The key reaction in the synthesis is a one-pot double allylic alkylation of an imine analogue of glycine .Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic intermediate . The InChI code for this compound is1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 . Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a one-pot double allylic alkylation of an imine analogue of glycine . This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.29 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学研究应用

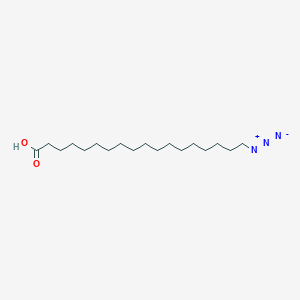

Synthesis of Sitafloxacin

This compound is a key intermediate in the synthesis of Sitafloxacin , a broad-spectrum quinolone antibacterial agent . Sitafloxacin is used clinically for treating serious intractable infectious diseases . The product can be made into oral preparation or injection preparation .

Industrial Large-Scale Production

The method for synthesizing this compound is suitable for industrial large-scale production .

Synthesis of Antiviral Ledipasvir

The compound has recently become a key element in the synthesis of Ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor that is used for treatment of hepatitis C virus infections (HCV) . Ledipasvir is one of the more effective known anti-viral agents with an activity in the range of picomolar concentrations .

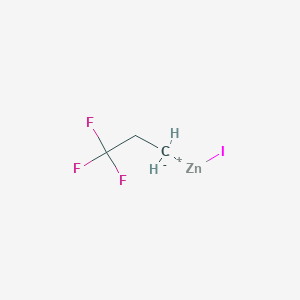

Synthesis of Proline Analogues

The compound is a modified proline, and proline analogues are often used as building blocks of active pharmaceutical compounds . Their presence in peptide chains causes conformational restrictions which are critical for biological activity .

Synthesis of Spirocyclic Intermediates

The compound is used in the synthesis of spirocyclic intermediates . Spirocyclic compounds are a class of organic compounds that feature rings of different sizes sharing one common atom .

Synthesis of 4-Substituted Proline Scaffolds

The compound is used in the enantioselective preparation of the 4-methyleneproline scaffold . These 4-methylene substituted proline derivatives are versatile starting materials often used in medicinal chemistry .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用机制

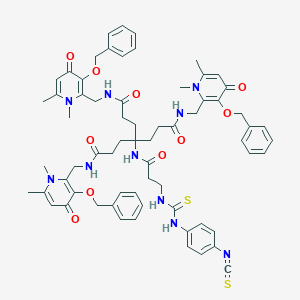

Target of Action

Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can have significant effects on cellular signaling pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid . .

属性

IUPAC Name |

(7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWFDHLJMQZQN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001142649 | |

| Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid | |

CAS RN |

2097073-15-7 | |

| Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

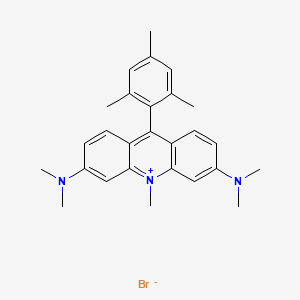

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

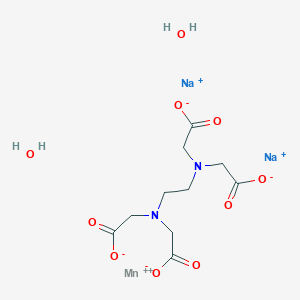

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)